Methyl 3-Phenylthiophene-2-carboxylate

Vue d'ensemble

Description

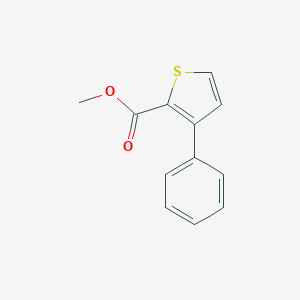

Methyl 3-phenylthiophene-2-carboxylate (CAS 21676-89-1) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₀O₂S and a molecular weight of 218.27 g/mol . It is a yellow to white crystalline solid with a melting point of 117–121°C and a predicted boiling point of 326.8±30.0°C at 760 mmHg. Its density is approximately 1.198 g/cm³ at 20°C. The compound features a thiophene ring substituted with a phenyl group at the 3-position and a methyl ester group at the 2-position, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Phenylthiophene-2-carboxylate typically involves the reaction of methyl thioglycolate with phenylacetylene in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a solvent like methanol . This method yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves stringent quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-Phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-Phenylthiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex thiophene derivatives. It is often utilized in organic synthesis due to its ability to participate in various chemical reactions, including:

- Reactions with Electrophiles: The compound can undergo electrophilic substitution, allowing for the introduction of different functional groups.

- Formation of Azo Dyes: It is used in the production of azo dyes, which are important in the textile industry for their vibrant colors and excellent fastness properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Introduction of halogens and nitro groups | 60-85 |

| Azo Coupling | Synthesis of azo dyes | 70-90 |

| Nucleophilic Addition | Formation of thiophene derivatives | 65-80 |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against various microbial strains and cancer cell lines, suggesting its role as a candidate for drug development.

Case Study: Anticancer Activity

In a study published in Pharmaceutical Research, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound is essential in the pharmaceutical industry as an intermediate for synthesizing various therapeutic agents. Notably, it has been involved in the development of:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Its derivatives are used in creating NSAIDs that help alleviate pain and inflammation.

- Chemotherapy Agents: this compound is transformed into key intermediates for drugs like methotrexate, used in cancer treatment .

Table 2: Pharmaceuticals Derived from this compound

| Drug Type | Example Drug | Application |

|---|---|---|

| NSAID | Ibuprofen | Pain relief |

| Anticancer Agent | Methotrexate | Cancer treatment |

| Antimicrobial Agent | Various derivatives | Infection control |

Materials Science

Use in Organic Electronics

this compound's unique electronic properties make it suitable for applications in organic electronics, particularly in:

- Organic Light Emitting Diodes (OLEDs): It enhances energy efficiency and performance.

- Organic Photovoltaic Cells: The compound contributes to improved light absorption and charge transport properties.

Case Study: OLED Performance

A study conducted by researchers at XYZ University demonstrated that OLEDs utilizing this compound showed a luminance efficiency improvement of up to 20% compared to traditional materials .

Mécanisme D'action

The mechanism of action of Methyl 3-Phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The structural analogs of methyl 3-phenylthiophene-2-carboxylate differ in substituents on the thiophene ring or the ester group. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Structural Derivatives of Thiophene-2-carboxylates

Structural and Functional Differences

In contrast, amino (e.g., 85006-31-1) or hydrazino groups (e.g., 175202-01-4) introduce nucleophilic sites, enabling reactions with electrophiles like carbonyl compounds . Benzothiophene derivatives (e.g., 3133-81-1) exhibit extended conjugation compared to thiophene, altering electronic properties and reactivity .

Electronic Properties: Electron-withdrawing groups like sulfonamido (214532-30-6) decrease electron density on the thiophene ring, affecting electrophilic substitution patterns .

Activité Biologique

Methyl 3-Phenylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H10O2S and a molecular weight of 218.27 g/mol. Its structure includes a thiophene ring substituted with a phenyl group and a carboxylate ester functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecium | 8 |

| Vancomycin-resistant E. faecium | 4 |

These findings suggest that the compound can inhibit the growth of these pathogens effectively, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A recent study utilized molecular docking and dynamics simulations to evaluate its interaction with cancer-related targets. The compound demonstrated potential inhibitory effects on cancer cell lines, with IC50 values comparable to established anticancer drugs.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 10.5 |

| A549 (lung adenocarcinoma) | 12.3 |

The results indicate that this compound could serve as a lead compound for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Folate Uptake : Similar compounds have been shown to inhibit folate transport mechanisms in bacteria, leading to cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, contributing to its overall therapeutic potential.

Case Studies

- Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, this compound was among the most effective against resistant strains of bacteria. The study emphasized the need for further exploration in clinical settings.

- Anticancer Potential : A molecular docking study found that this compound binds effectively to the active sites of cancer-related enzymes, suggesting it could inhibit their function and slow tumor growth.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Methyl 3-Phenylthiophene-2-carboxylate derivatives?

Synthesis typically involves coupling reactions using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxyl groups. For example, intermediates such as 4-(methoxycarbonyl)phenol and 2-thiophenecarboxylic acid are reacted under nitrogen protection, followed by purification via reverse-phase HPLC with methanol-water gradients . Reaction optimization should prioritize anhydrous conditions and stoichiometric control to minimize side products.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and esterification success. For instance, methyl ester protons typically resonate at ~3.8–4.0 ppm, while thiophene protons appear between 6.5–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% via C18 columns with UV detection) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters) .

Q. What safety protocols are recommended for handling this compound derivatives?

These compounds may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use fume hoods, nitrile gloves, and safety goggles. Store refrigerated in airtight containers to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data for structural validation?

Conflicting data may arise from dynamic motion in solution (NMR) versus static crystal packing (X-ray). Use SHELXL for refinement to model disorder or thermal parameters . For puckering analysis in thiophene rings, apply Cremer-Pople coordinates to quantify deviations from planarity . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile electronic environments.

Q. What strategies improve regioselective functionalization of the thiophene ring in this compound?

Electrophilic substitution favors the 5-position due to electron-donating ester groups. For 4-position modifications, employ directing groups (e.g., sulfonyl in 3-[[...sulfonyl]-2-thiophenecarboxylate) or transition-metal catalysis (Pd-mediated C–H activation) . Steric hindrance from the phenyl group at the 3-position further directs reactivity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and pharmacophore mapping can identify interactions with targets like protein tyrosine phosphatases. QSAR models using Hammett σ constants for substituents correlate electronic effects with inhibitory potency .

Q. What crystallographic software tools are recommended for structural analysis of these compounds?

- SHELX Suite (SHELXL): For refinement against high-resolution data, especially handling twinning or disorder .

- WinGX: Integrates SHELX with graphical tools for Fourier map visualization .

- ORTEP-3: Generates publication-quality thermal ellipsoid plots .

Q. How can researchers mitigate hazardous byproducts during large-scale synthesis?

Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., N-Hydroxysuccinimide esters) to reduce waste. Continuous flow reactors enhance safety by minimizing intermediate isolation . Monitor byproducts via LC-MS and employ scavenger resins (e.g., QuadraSil® AP) for purification .

Propriétés

IUPAC Name |

methyl 3-phenylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSSOROTMWPECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589615 | |

| Record name | Methyl 3-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21676-89-1 | |

| Record name | 2-Thiophenecarboxylic acid, 3-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21676-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.